Molecular weight of Sodium L-3-phenyl-D5-lactate vs native phenyllactate
Molecular weight of Sodium L-3-phenyl-D5-lactate vs native phenyllactate
Technical Guide: Molecular Weight & Quantitative Analysis of Sodium L-3-phenyl-D5-lactate
Executive Summary
The precise molecular weight distinction between native Sodium L-3-phenyllactate and its deuterated isotopologue, Sodium L-3-phenyl-D5-lactate, is the cornerstone of accurate quantification in LC-MS/MS bioanalysis.
While the nominal mass difference is 5 Da , the exact mass shift is 5.0315 Da . This shift is critical for resolving the Internal Standard (IS) from the native analyte in complex matrices (e.g., plasma, urine, fermentation broth) to avoid "cross-talk" and ensure isotopic purity corrections. This guide details the stoichiometry, mass spectrometry dynamics, and preparation protocols required for using the D5 variant as a gold-standard reference material.
Chemical Identity & Stoichiometry
To ensure gravimetric accuracy during standard preparation, one must distinguish between the Average Molecular Weight (used for weighing) and the Monoisotopic Mass (used for MS detection).
Native Sodium L-3-phenyllactate
-
IUPAC Name: Sodium (2S)-2-hydroxy-3-phenylpropanoate
-
Chemical Formula:
(Anhydrous) -
Role: Target analyte; biomarker for sepsis, PKU, and gut microbiota metabolism.
Sodium L-3-phenyl-D5-lactate (Internal Standard)
-
Chemical Formula:
-
Modification: Replacement of 5 protium atoms (
) on the phenyl ring with deuterium ( ). -
Role: Stable Isotope Labeled (SIL) Internal Standard.
Molecular Weight Comparison Table
| Property | Native Sodium Salt ( | D5 Sodium Salt ( | Difference ( |
| Average MW ( g/mol ) | 188.16 | 193.19 | +5.03 |
| Monoisotopic Mass (Da) | 188.0450 | 193.0765 | +5.0315 |
| Anion Mass ( | 165.0552 | 170.0867 | +5.0315 |
Critical Application Note: Commercial sodium salts are often sold as monohydrates (
). If your Certificate of Analysis (CoA) specifies a hydrate, you must adjust the weighed mass.
Native Monohydrate MW: ~206.17 g/mol .
D5 Monohydrate MW: ~211.20 g/mol .
Mass Spectrometry Dynamics
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we do not detect the sodium salt. We detect the phenyllactate anion (
The Deuterium Shift
The D5 substitution occurs on the phenyl ring. This is metabolically stable and provides a mass shift (
-
Native M+0: 165 m/z
-
Native M+1 (
): 166 m/z -
Native M+5: Negligible abundance.
-
D5 Internal Standard: 170 m/z
MRM Transitions (Multiple Reaction Monitoring)
To establish a specific method, monitor the following transitions. The loss of water (-18 Da) or the carboxyl group (-44 Da) are common fragmentation pathways.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Native Phenyllactate | 165.0 | 147.0 ( | -15 |
| D5-Phenyllactate | 170.1 | 152.1 ( | -15 |
Visualization: Structure & Workflow
Structural Comparison & LC-MS/MS Workflow
Figure 1: Structural distinction between Native and D5-Phenyllactate, integrated into a standard Stable Isotope Dilution (SID) workflow.
Experimental Protocol: Preparation & Quantification
Objective: Preparation of a 1.0 mg/mL Stock Solution of Sodium L-3-phenyl-D5-lactate.
Gravimetric Correction Logic
Do not assume the powder is 100% pure salt. You must correct for:
-
Chemical Purity (CP): Usually >98%.[1]
-
Isotopic Purity (IP): Usually >99% D5.
-
Salt/Hydration Form: Check CoA.
Formula for Weighing:
Step-by-Step Protocol
-
Stock Preparation (1 mg/mL):
-
Weigh 1.93 mg of Sodium L-3-phenyl-D5-lactate (anhydrous basis) into a 2 mL amber glass vial.
-
Add 1.00 mL of 50:50 Methanol:Water (LC-MS grade).
-
Why 50:50? Pure methanol can cause precipitation of sodium salts; water ensures solubility while methanol prevents microbial growth.
-
Vortex for 30 seconds. Sonicate for 5 minutes.
-
-
Working Internal Standard (IS) Solution:
-
Dilute Stock to 10 µg/mL in 0.1% Formic Acid in Water.
-
Causality: This concentration should yield an MS signal (peak area) of
counts, ensuring it is well above the Limit of Quantitation (LOQ) but below detector saturation.
-
-
Sample Spiking:
-
Add 10 µL of Working IS to 100 µL of biological sample before any extraction.
-
Trustworthiness Check: This compensates for matrix effects (suppression/enhancement) and recovery losses during extraction.
-
-
System Suitability Test (SST):
-
Inject a "Zero Sample" (Matrix + IS only).
-
Pass Criteria: No signal at the Native transition (165 -> 147). If signal exists, your IS contains "D0" impurities (isotopic cross-talk).
-
References
-
Human Metabolome Database (HMDB). "Metabocard for Phenyllactic acid (HMDB0000825)." HMDB. [Link]
-
PubChem. "Sodium 3-phenyllactate Compound Summary." National Library of Medicine. [Link]
-
National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for All Elements." [Link]
